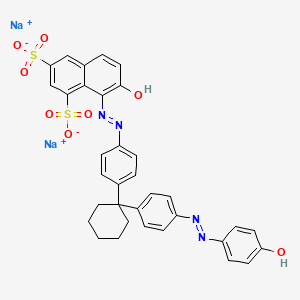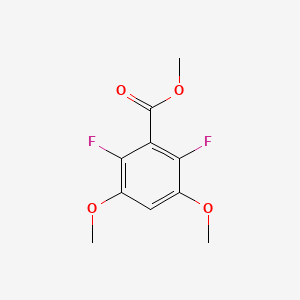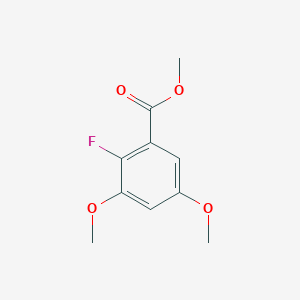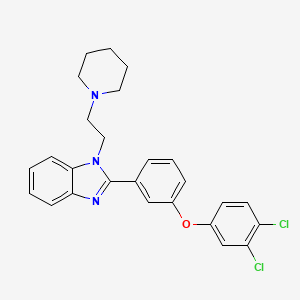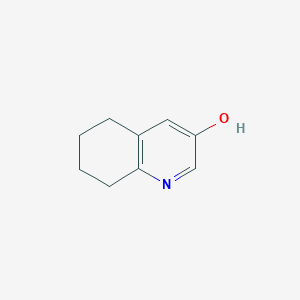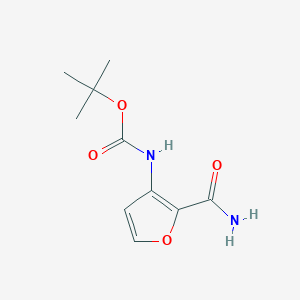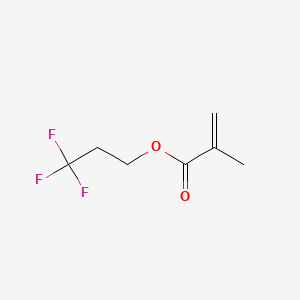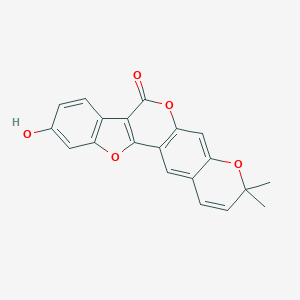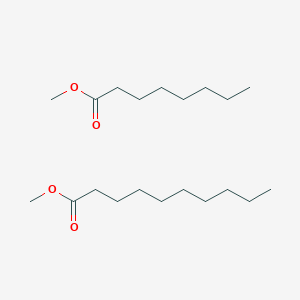
methyl decanoate;methyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl decanoate: and methyl octanoate are fatty acid methyl esters. Methyl decanoate, also known as decanoic acid methyl ester, has the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . Methyl octanoate, also known as octanoic acid methyl ester, has the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . These compounds are commonly found in various natural sources and are used in a wide range of applications, including as intermediates in chemical synthesis and as components in biodiesel.
Métodos De Preparación
Methyl decanoate: is typically prepared by the esterification of capric acid with methanol or through the alcoholysis of coconut oil. The reaction is usually catalyzed by an acid and the product is purified by fractional vacuum distillation .
Methyl octanoate: is prepared by the esterification of octanoic acid with methanol in the presence of an acid catalyst . This process involves heating the reactants under reflux conditions to drive the reaction to completion.
Análisis De Reacciones Químicas
Methyl decanoate: undergoes various chemical reactions, including oxidation and reduction. It can be oxidized to produce sebacic acid, a dicarboxylic acid used in the production of nylon and polyamides . The oxidation process involves the use of decane induction to activate the enzymes involved in the α,ω-oxidation pathway .
Methyl octanoate: also undergoes similar reactions. It reacts with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Aplicaciones Científicas De Investigación
Methyl decanoate: is used in the production of sebacic acid, which is an important precursor in the production of nylon and polyamides . It is also used as a surrogate for large methyl esters present in rapeseed and soybean-derived biodiesel .
Methyl octanoate: is used as a reactant to prepare C7 and C8 hydrocarbons by catalytic decarboxylation/decarbonylation reactions in the presence of Pt/Al2O3 catalyst . It is also a component of biodiesel-bioethanol surrogate fuel models to study its kinetics of oxidation .
Mecanismo De Acción
The mechanism of action for methyl decanoate involves its oxidation to sebacic acid through the α,ω-oxidation pathway. This process is initiated by decane induction, which activates the enzymes involved in the pathway .
For methyl octanoate , the mechanism involves its reaction with acids and caustic solutions to produce heat and other products . The detailed chemical kinetic mechanism for its oxidation has been developed and validated in various studies .
Comparación Con Compuestos Similares
Methyl decanoate: and methyl octanoate are similar to other fatty acid methyl esters such as methyl hexanoate, methyl laurate, and methyl myristate. These compounds share similar chemical properties and are used in similar applications. methyl decanoate is unique in its use as a surrogate for large methyl esters in biodiesel, and methyl octanoate is notable for its use in catalytic decarboxylation/decarbonylation reactions .
Similar Compounds
- Methyl hexanoate
- Methyl laurate
- Methyl myristate
- Methyl caprate
- Methyl caprinate
These compounds are all fatty acid methyl esters and share similar chemical properties and applications .
Propiedades
Número CAS |
67762-39-4 |
|---|---|
Fórmula molecular |
C20H40O4 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
methyl decanoate;methyl octanoate |
InChI |
InChI=1S/C11H22O2.C9H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2;1-3-4-5-6-7-8-9(10)11-2/h3-10H2,1-2H3;3-8H2,1-2H3 |
Clave InChI |
YJBSVLMGKHFEAY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC.CCCCCCCC(=O)OC |
SMILES canónico |
CCCCCCCCCC(=O)OC.CCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


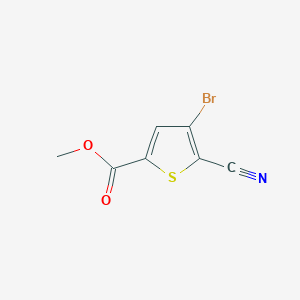
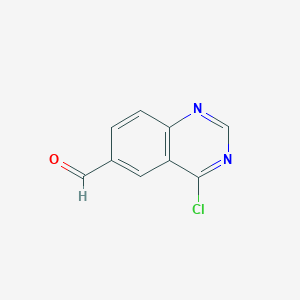
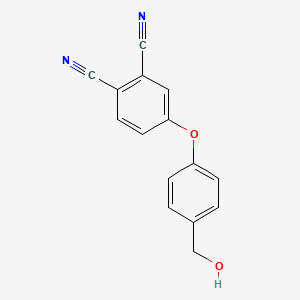
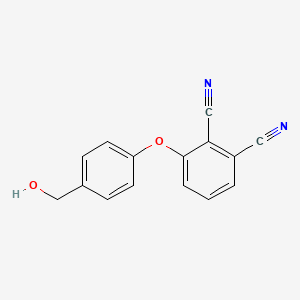
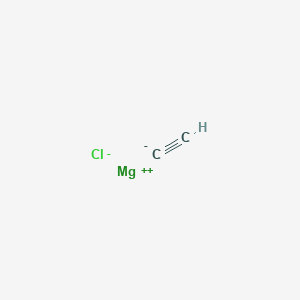
![2,5-Dimethyl-4-nitrobenzo[d]thiazole](/img/structure/B3029408.png)
